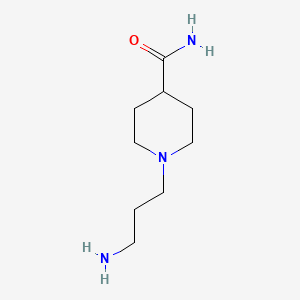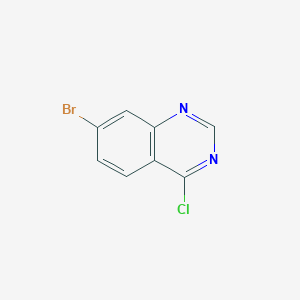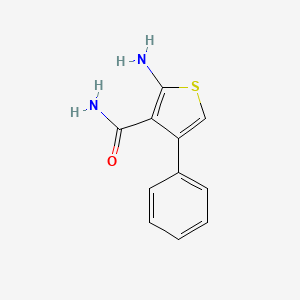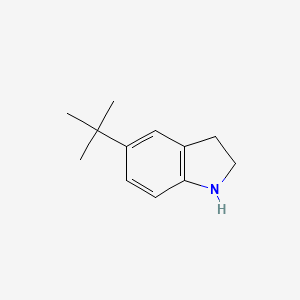
5-tert-butyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes
Recyclization Reactions : The recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes was studied, revealing a dependence on the substituent at the nitrogen atom. This led to the formation of various indole derivatives, including 5-tert-butyl-2,3-dihydro-1H-indole (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).
X-Ray and DFT Studies : An analysis of triazolyl-indole containing alkylsulfanyl analogues, which includes derivatives of this compound, was performed using X-ray diffraction and DFT studies (Boraei, Soliman, Haukka, & Barakat, 2021).
Metal-Free Amination : The amination of aryl chlorides in a metal-free environment yields N-substituted 2,3-dihydroindoles, demonstrating an alternative synthesis method for compounds including this compound (Beller, Breindl, Riermeier, & Tillack, 2001).
Chemical Synthesis and Analysis
Efficient Synthesis of Indole Derivatives : A study describes the efficient synthesis of various indole derivatives, including tert-butyl esters of indole-5-carboxylic acid, providing insights into the chemical behavior of these compounds (Fritsche, Deguara, & Lehr, 2006).
Photocatalytic Dearomative Reactions : A method for intermolecular [2 + 2] cycloaddition of indoles, including this compound, was developed. This photocatalytic reaction is significant for constructing complex molecular structures (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).
Molecular and Structural Studies
Molecular Structure Analysis : Research focused on the molecular structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate, providing valuable information on the structural characteristics of similar indole derivatives (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).
Synthesis of Hindered Phenolic Compounds : The synthesis of sterically hindered phenolic compounds from indole and its derivatives, including those related to this compound, was explored. These compounds have potential applications in inhibiting radical chain oxidation processes (Nugumanova, Bukharov, Tagasheva, Kurapova, Syakaev, Mukmeneva, Gurevich, & Burilov, 2007).
Safety and Hazards
Properties
IUPAC Name |
5-tert-butyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWFXGCBMZVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588402 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65826-97-3 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)

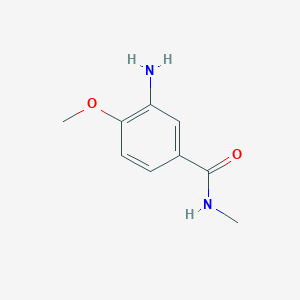



![4-[5-(Aminomethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B1284662.png)
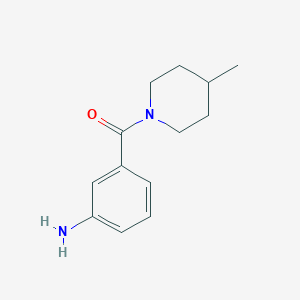
![3-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1284668.png)

